molecular formula C12H12Cl2N4O2S B2455680 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1334375-28-8

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2455680
CAS No.: 1334375-28-8
M. Wt: 347.21
InChI Key: NPJXDSNATWIHJZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dichlorothiophene Moiety: This can be achieved through a substitution reaction where the oxadiazole intermediate reacts with a dichlorothiophene derivative.

    Attachment of the Cyclopentyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological systems are of interest, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a phenyl group instead of a thiophene moiety.

    1-Cyclopentyl-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is unique due to the presence of both the dichlorothiophene and oxadiazole moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.

Properties

IUPAC Name

1-cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2S/c13-8-5-7(9(14)21-8)10-17-18-12(20-10)16-11(19)15-6-3-1-2-4-6/h5-6H,1-4H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJXDSNATWIHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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